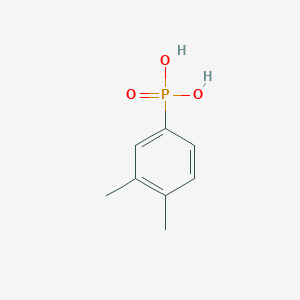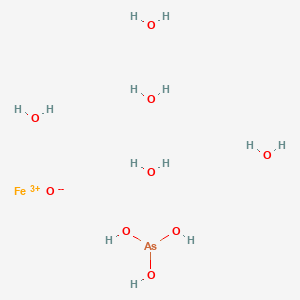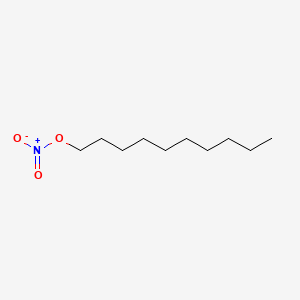
Decyl nitrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl nitrate can be synthesized through the esterification of decanol with nitric acid. The reaction typically involves the following steps:
Reactants: Decanol (C₁₀H₂₂O) and concentrated nitric acid (HNO₃).
Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition. A catalyst, such as sulfuric acid (H₂SO₄), may be used to enhance the reaction rate.
Procedure: Decanol is slowly added to a mixture of concentrated nitric acid and sulfuric acid while maintaining a low temperature. The reaction mixture is then stirred and allowed to reach room temperature. The product is extracted using an organic solvent and purified through distillation.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques, such as fractional distillation, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: Decyl nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce decanoic acid and nitrogen oxides.
Reduction: It can be reduced to decanol and nitrogen oxides.
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) are used under basic conditions.
Major Products:
Oxidation: Decanoic acid and nitrogen oxides.
Reduction: Decanol and nitrogen oxides.
Substitution: Various substituted decyl compounds depending on the nucleophile used.
Scientific Research Applications
Decyl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrate esters.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of nitric oxide-releasing drugs.
Industry: It is used in the production of plasticizers, lubricants, and as an additive in fuels to improve combustion efficiency.
Mechanism of Action
The mechanism of action of decyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and signaling molecule that plays a crucial role in various physiological processes. The release of nitric oxide from this compound is catalyzed by enzymes such as cytochrome P-450 and glutathione S-transferase. The nitric oxide then activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, results in the relaxation of smooth muscle cells and vasodilation.
Comparison with Similar Compounds
Octyl nitrate: Similar structure but with an eight-carbon chain.
Hexyl nitrate: Similar structure but with a six-carbon chain.
Butyl nitrate: Similar structure but with a four-carbon chain.
Comparison:
Chain Length: Decyl nitrate has a longer carbon chain compared to octyl, hexyl, and butyl nitrates, which affects its physical properties such as boiling point and solubility.
Reactivity: The reactivity of this compound is influenced by the length of the carbon chain, with longer chains generally exhibiting lower reactivity.
Applications: While all these compounds can release nitric oxide, the specific applications may vary based on their physical and chemical properties. This compound, with its longer chain, is more suitable for applications requiring higher boiling points and lower volatility.
Properties
IUPAC Name |
decyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFBRXQBUTYIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174492 | |
| Record name | Nitric acid, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-78-4 | |
| Record name | Decyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitric acid, decyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



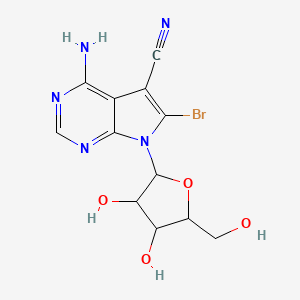

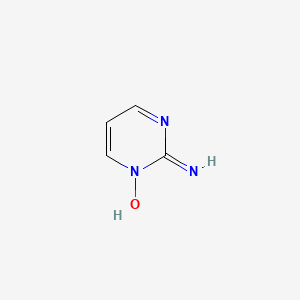

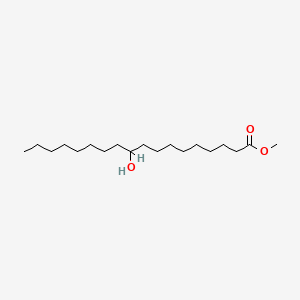
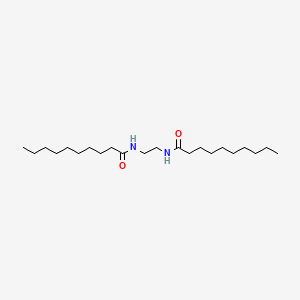


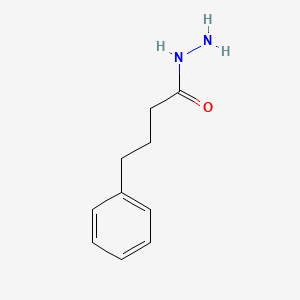
![1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
